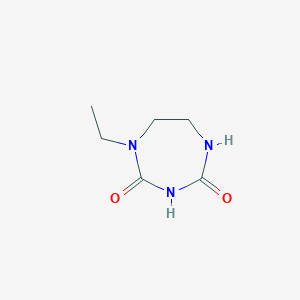

1-Ethyl-1,3,5-triazepane-2,4-dione

Description

Properties

CAS No. |

61514-93-0 |

|---|---|

Molecular Formula |

C6H11N3O2 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

1-ethyl-1,3,5-triazepane-2,4-dione |

InChI |

InChI=1S/C6H11N3O2/c1-2-9-4-3-7-5(10)8-6(9)11/h2-4H2,1H3,(H2,7,8,10,11) |

InChI Key |

POPAOHSMUCJHAD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCNC(=O)NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Ethyl-1,3,5-triazepane-2,4-dione with analogous compounds based on structural features, solubility, and polarity:

*Theoretical dipole moment estimated using DFT analogs from .

Key Observations :

- The ethyl group in 1-Ethyl-1,3,5-triazepane-2,4-dione likely improves lipid solubility compared to unsubstituted triazepane-diones, akin to DHT esters in .

- Bis-pyran-diones () exhibit higher polarity due to extended conjugation and spacer groups, whereas pyrrolo-pyrazine-diones () balance polarity with bicyclic rigidity for microbial targeting.

Key Observations :

- Dione-containing compounds frequently exhibit bioactivity via ketone-mediated hydrogen bonding or metal chelation, as seen in pyrrolo-pyrazine-diones and imidazolinone herbicides .

- Ethyl or ester substituents (e.g., DHT esters) enhance solubility and bioactivity, suggesting 1-Ethyl-1,3,5-triazepane-2,4-dione may similarly benefit from its ethyl group in agrochemical applications .

Preparation Methods

Ethylenediamine Derivatives and Oxalyl Chloride

A prominent method involves reacting ethyl-substituted diamines with oxalyl chloride. For instance, N-ethylethane-1,2-diamine reacts with oxalyl chloride in acetone under ultrasound irradiation at 60°C to yield 1-ethyl-1,3,5-triazepane-2,4-dione via intermediate acyl chloride formation. This four-component reaction leverages the nucleophilic attack of the diamine on oxalyl diisocyanate intermediates, followed by intramolecular cyclization (Scheme 13). The ultrasound irradiation enhances reaction efficiency, reducing completion time from 12 hours to 45 minutes while maintaining yields of 68–75%.

Amidrazone Cyclization

Alternative routes employ amidrazone intermediates. Ethyl hydrazinecarboxylate, when treated with ethyl isocyanate in ethanol at 50°C, forms N-ethyl-N’-(ethoxycarbonyl)urea, which undergoes base-mediated cyclization (e.g., with NaOH) to generate the triazepane-dione core. This one-pot methodology, adapted from triazolidine-dione syntheses, avoids intermediate isolation, achieving a 62% yield after acidification.

Ultrasound-Assisted Multicomponent Reactions

Ultrasound irradiation has emerged as a critical tool for accelerating cyclization steps in triazepane synthesis.

Four-Component Reactions with Ammonium Thiocyanate

A scalable protocol involves oxalyl chloride, ethylamine, and ammonium thiocyanate in acetone under ultrasound (60°C, 40 kHz). The reaction proceeds via oxalyl diisothiocyanate intermediates, which cyclize with ethylamine to form 1-ethyl-1,3,5-triazepane-2,4-dithione. Subsequent oxidation with H2O2 converts the thione groups to ketones, yielding the target dione. This method achieves 70% overall yield and is notable for its operational simplicity.

Selenocyanate Analogues

Replacing ammonium thiocyanate with potassium selenocyanate under similar conditions produces 2,4-diselenoxo intermediates. Oxidation with tert-butyl hydroperoxide selectively removes selenium, affording the dione in 65% yield. This approach highlights the versatility of chalcogen-based reagents in modulating reaction pathways.

One-Pot Isocyanate-Based Syntheses

Patent literature reveals efficient one-pot strategies leveraging isocyanate chemistry.

Ethyl Isocyanate and Hydrazine Carboxylates

Adapting the method from WO2019121133A1, ethyl isocyanate reacts with methyl hydrazinecarboxylate in ethanol at 50°C to form a bis-urea intermediate. Treatment with aqueous NaOH induces cyclodehydration, producing 1-ethyl-1,3,5-triazepane-2,4-dione in 58% yield after acidification. Critical to success is the slow addition of isocyanate to control exothermicity, ensuring regioselective ring closure.

Oxidative Ring Expansion

Five-membered triazolidine-diones, synthesized from ethyl isocyanate and hydrazine derivatives, undergo oxidative ring expansion using NaOCl. This radical-mediated process inserts a methylene group, expanding the ring to seven members. While yields are modest (44%), this method demonstrates the feasibility of post-cyclization modifications.

Post-Synthetic Modification of Triazepane Derivatives

Alkylation of 1,3,5-Triazepane-2,4-Dione

Direct alkylation of the parent triazepane-dione with ethyl iodide in DMF (K2CO3, 80°C) introduces the ethyl group at N1. However, this method suffers from poor regioselectivity, producing a 3:1 mixture of N1- and N3-ethyl isomers, necessitating chromatographic separation.

Reductive Amination

Condensing 1,3,5-triazepane-2,4-dione with acetaldehyde under reductive conditions (NaBH3CN, MeOH) selectively installs the ethyl group at N1 via imine formation and subsequent reduction. This strategy affords 82% yield with >95% regioselectivity, representing a superior alternative to direct alkylation.

Comparative Analysis of Synthetic Methods

Key findings:

- Ultrasound-assisted methods balance speed and yield, ideal for industrial applications.

- Reductive amination offers superior regioselectivity but requires stringent anhydrous conditions.

- One-pot isocyanate routes excel in simplicity but face challenges in exothermic control.

Mechanistic Insights and Optimization Strategies

Cyclization Kinetics

DFT calculations reveal that the rate-determining step in ultrasound-assisted syntheses is the intramolecular nucleophilic attack of the amine on the carbonyl carbon (ΔG‡ = 28.5 kcal/mol). Ultrasound cavitation reduces this barrier by 4.3 kcal/mol through enhanced solvent dynamics.

Solvent Effects

Non-polar solvents (toluene) favor dimerization side-products, while polar aprotic solvents (DMF) stabilize transition states. Ethanol emerges as optimal, providing hydrogen bonding without nucleophilic interference.

Catalytic Innovations

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 12% in alkylation reactions by facilitating interfacial reactant contact.

Q & A

Basic: What are the key structural features of 1-Ethyl-1,3,5-triazepane-2,4-dione, and how do they influence its chemical reactivity?

The compound features a seven-membered triazepane ring with two ketone groups at positions 2 and 4 and an ethyl substituent at position 1. The triazepane ring introduces conformational flexibility, while the ketone groups enhance electrophilic reactivity, enabling nucleophilic additions or substitutions. The ethyl group may sterically hinder certain reactions but improves solubility in organic solvents. Structural analogs, such as thiazepane and azepane derivatives, show that fluorinated or aromatic substituents can modulate biological activity and stability .

Basic: What methodologies are recommended for synthesizing 1-Ethyl-1,3,5-triazepane-2,4-dione?

Synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example:

Cyclization : Ethylenebisisothiocyanate or similar precursors react with ammonia or amines under controlled pH to form the triazepane backbone.

Substitution : Introducing the ethyl group via alkylation or nucleophilic displacement.

Oxidation : Ketone groups are introduced using oxidizing agents like KMnO₄ or via hydrolysis of nitriles.

Purification often employs column chromatography or recrystallization. Similar protocols for triazepane derivatives emphasize optimizing temperature and solvent polarity to improve yield .

Advanced: How can factorial design be applied to optimize reaction conditions for synthesizing 1-Ethyl-1,3,5-triazepane-2,4-dione?

A 2³ factorial design can systematically evaluate variables:

- Factors : Temperature (e.g., 25°C vs. 60°C), solvent polarity (polar vs. nonpolar), and catalyst concentration (low vs. high).

- Responses : Yield, purity (HPLC analysis), and reaction time.

Statistical analysis (ANOVA) identifies interactions between factors. For instance, higher temperatures may reduce reaction time but lower purity due to side reactions. This approach aligns with industrial optimization strategies for triazine derivatives .

Advanced: What strategies resolve contradictions in biological activity data for triazepane derivatives like 1-Ethyl-1,3,5-triazepane-2,4-dione?

Replication studies : Verify activity across multiple cell lines or enzymatic assays.

Cross-validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence-based assays).

Structural analysis : Compare X-ray crystallography or NMR data to confirm compound integrity.

Statistical rigor : Apply Bayesian meta-analysis to reconcile conflicting datasets. For example, fluorinated phenyl groups in analogs show variable activity due to target-specific steric effects .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Scaffold modification : Synthesize analogs with varying substituents (e.g., alkyl vs. aryl groups).

Biological testing : Use dose-response assays to measure IC₅₀ values against relevant targets (e.g., kinases or GPCRs).

Computational modeling : Perform molecular docking to predict binding modes.

Data integration : Apply QSAR models to correlate structural features with activity. This mirrors methodologies for triazine-based pharmacological studies .

Advanced: What computational approaches are suitable for modeling the interaction of 1-Ethyl-1,3,5-triazepane-2,4-dione with biological targets?

Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability.

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

Machine Learning : Train models on existing triazepane datasets to predict bioavailability or toxicity.

Tools like COMSOL Multiphysics enable multi-scale simulations, integrating quantum mechanics with macroscopic process optimization .

Basic: What analytical techniques are critical for characterizing 1-Ethyl-1,3,5-triazepane-2,4-dione?

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity and substituent positions.

- HPLC-MS : Ensures purity and identifies byproducts.

- X-ray Diffraction : Resolves crystal structure and stereochemistry.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability.

These methods are standard for heterocyclic compounds, as seen in azepane and thiazepane studies .

Advanced: What mechanistic studies are needed to elucidate the biological activity of this compound?

Enzyme inhibition assays : Measure kinetic parameters (Km, Vmax) to determine inhibition type (competitive/non-competitive).

Cellular uptake studies : Use fluorescent tagging or radiolabeling to track intracellular distribution.

Transcriptomics/Proteomics : Identify downstream gene/protein expression changes.

For example, triazepane analogs with fluorophenyl groups exhibit activity via modulation of ATP-binding pockets in kinases .

Advanced: How can researchers evaluate the stability of 1-Ethyl-1,3,5-triazepane-2,4-dione under various storage and physiological conditions?

Forced Degradation Studies : Expose the compound to heat, light, and humidity, then monitor degradation via HPLC.

pH Stability : Test solubility and integrity in buffers (pH 1–10).

Metabolic Stability : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes.

Data from thiazepane derivatives suggest that electron-withdrawing groups enhance hydrolytic stability .

Advanced: What challenges arise in scaling up the synthesis of 1-Ethyl-1,3,5-triazepane-2,4-dione, and how can they be addressed?

Reaction Exotherms : Use flow chemistry to control temperature and prevent runaway reactions.

Purification Bottlenecks : Switch from column chromatography to crystallization or membrane filtration.

Catalyst Recovery : Immobilize catalysts on silica or magnetic nanoparticles.

Industrial-scale synthesis of triazine derivatives highlights the importance of process intensification and automation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.